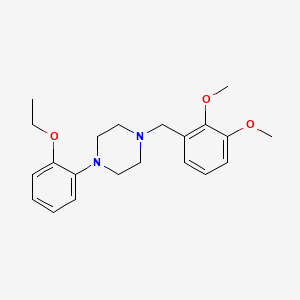
2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone, also known as CEP-26401, is a pyrimidinone derivative that has shown potential as a therapeutic agent in various scientific research studies. It is a small molecule compound that has been synthesized and tested for its biochemical and physiological effects in different laboratory experiments.
作用机制
The mechanism of action of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone involves the inhibition of PDE4, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE4, 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone increases the intracellular levels of cAMP and cGMP, which in turn activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate various downstream targets, leading to the modulation of various cellular processes, such as inflammation, immune response, and smooth muscle relaxation.
Biochemical and Physiological Effects:
2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone has been shown to exhibit potent anti-inflammatory and immunomodulatory effects in various biochemical and physiological studies. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone has been shown to inhibit the proliferation and activation of T cells, B cells, and macrophages, which play critical roles in the pathogenesis of various inflammatory and autoimmune diseases. Furthermore, 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone has been found to exhibit potent smooth muscle relaxant effects, which make it a potential candidate for the treatment of various respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
实验室实验的优点和局限性
One of the major advantages of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone is its potent inhibitory activity against PDE4, which makes it a potential candidate for the treatment of various inflammatory and autoimmune diseases. Additionally, 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone has been found to exhibit potent smooth muscle relaxant effects, which make it a potential candidate for the treatment of various respiratory diseases. However, one of the limitations of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the long-term safety and efficacy of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone in humans are yet to be established.
未来方向
There are several future directions for the research and development of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone. One of the potential directions is the optimization of the synthesis method to improve the yield and purity of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone. Additionally, further studies are needed to establish the long-term safety and efficacy of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone in humans. Furthermore, the potential of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone as a therapeutic agent for the treatment of various inflammatory and autoimmune diseases needs to be further explored in preclinical and clinical studies. Finally, the potential of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone as a smooth muscle relaxant for the treatment of various respiratory diseases needs to be further investigated in preclinical and clinical studies.
合成方法
2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone can be synthesized using a multi-step process involving the reaction of different reagents and solvents. The synthesis method starts with the reaction of 4-chloro-6-methyl-5-nitropyrimidine with sodium hydride in dimethylformamide, followed by the addition of aniline to form 2-anilino-6-methyl-5-nitropyrimidine. The next step involves the reduction of the nitro group using hydrogen gas and palladium on carbon catalyst to obtain 2-anilino-6-methyl-5-aminopyrimidine. Finally, the reaction of 2-anilino-6-methyl-5-aminopyrimidine with 2-phenylethylbromide in the presence of cesium carbonate in dimethylformamide yields 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone.
科学研究应用
2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic effects in various scientific research studies. It has been found to exhibit potent inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the regulation of various inflammatory and immune responses. The inhibition of PDE4 by 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. These effects make 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone a potential candidate for the treatment of various inflammatory and autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
属性
IUPAC Name |
2-anilino-4-methyl-5-(2-phenylethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-17(13-12-15-8-4-2-5-9-15)18(23)22-19(20-14)21-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIULQXDJITYWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC2=CC=CC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6132500.png)
![4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B6132506.png)

![[2-({2-[(4-methylbenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6132528.png)
![4-ethyl-4-[(1-oxaspiro[4.4]non-3-ylamino)methyl]hexanenitrile](/img/structure/B6132529.png)
![5-(2,4-dimethoxybenzoyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6132540.png)

![4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-2-piperazinone](/img/structure/B6132550.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6132555.png)
![1-(2-{[(4-fluorobenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6132562.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide](/img/structure/B6132569.png)
![1-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol](/img/structure/B6132577.png)
![4-[2-(2-furyl)pyrimidin-5-yl]-1-(pyridin-3-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6132586.png)
![3-(1-{5-[(methylthio)methyl]-2-furoyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6132596.png)